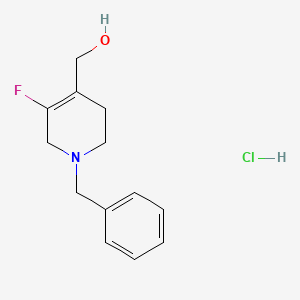
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C13H17ClFNO It is a derivative of tetrahydropyridine and contains a benzyl group, a fluorine atom, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions.
Methanol Group Addition: The methanol group is added through a reduction reaction, typically using a reducing agent like sodium borohydride (NaBH4).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学研究应用
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(1-Benzyl-5-chloro-1,2,3,6-tetrahydropyridin-4-yl)methanol: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
(1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Contains a methyl group instead of fluorine, resulting in variations in its reactivity and applications.
Uniqueness
The presence of the fluorine atom in (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity
生物活性
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride (CAS No. 895578-01-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections detail its effects on different biological systems.
Antimicrobial Activity
Research has demonstrated that compounds similar to (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluated the antimicrobial efficacy against various bacterial strains such as E. coli and S. aureus. The results indicated that derivatives with fluorine substitution showed enhanced activity compared to their non-fluorinated counterparts .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 15 | 10 |
| 2 | S. aureus | 20 | 5 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several models:
- Cytotoxicity Assays : In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis and exhibits cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| FaDu Hypopharyngeal | 12 | Bleomycin (15) |
| MCF7 Breast Cancer | 8 | Doxorubicin (10) |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Mechanism of Action : The compound is thought to modulate neurotransmitter levels and exhibit antioxidant activity, which could be beneficial in neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In a mouse model of Parkinson's disease, administration of the compound resulted in significant improvement in motor function and reduction of neuroinflammation .
- Combination Therapy for Cancer : A study combining (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol with other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines .
属性
分子式 |
C13H17ClFNO |
|---|---|
分子量 |
257.73 g/mol |
IUPAC 名称 |
(1-benzyl-5-fluoro-3,6-dihydro-2H-pyridin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C13H16FNO.ClH/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11;/h1-5,16H,6-10H2;1H |
InChI 键 |
INVZVSLSISDMMI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(=C1CO)F)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















